molecular formula C20H20N4O3S2 B2864964 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251692-68-8

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2864964
CAS No.: 1251692-68-8
M. Wt: 428.53
InChI Key: GUMYDGGJNHZMRP-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with a p-tolyl group at position 4 and an acetamide moiety at position 2, which is further functionalized with a thiophen-2-ylmethyl group. The sulfone (1,1-dioxide) group enhances electrophilicity and hydrogen-bond acceptor capacity, while the thiophene and p-tolyl substituents contribute to lipophilicity and π-π stacking interactions. Its synthesis likely involves cyclization and nucleophilic substitution steps, as seen in analogous thiadiazine derivatives (e.g., ).

Properties

IUPAC Name

2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-15-6-8-16(9-7-15)24-14-23(13-19(25)22-12-17-4-3-11-28-17)29(26,27)18-5-2-10-21-20(18)24/h2-11H,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMYDGGJNHZMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name Core Structure Key Substituents Functional Groups Reference
Target Compound Pyrido[2,3-e]thiadiazine 1,1-dioxide p-Tolyl, thiophen-2-ylmethyl acetamide Sulfone, acetamide
USP Torsemide Related Compound E (4-m-Tolyl-2H-pyrido[4,3-e]thiadiazin-3-one) Pyrido[4,3-e]thiadiazine 1,1-dioxide p-Tolyl Sulfone, ketone
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide Benzothiazine Acetamide Ketone, acetamide
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[3-(4-methylphenyl)-4-oxo-thienopyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidinone 4-Methylphenyl, 5-methylthiadiazole acetamide Sulfanyl, acetamide

Key Observations :

  • Core Heterocycle: The pyrido-thiadiazine system in the target compound differs from benzothiazine () and thieno-pyrimidinone () cores, impacting aromatic interactions and metabolic stability.
  • Substituents : The thiophen-2-ylmethyl group distinguishes it from simpler aryl/heteroaryl substituents (e.g., p-tolyl in ), increasing lipophilicity (logP ~3.5 estimated) compared to the more polar piperazine derivatives in .
  • Functional Groups: The sulfone and acetamide groups are shared with USP Torsemide analogs (), but the absence of a ketone (as in ) reduces hydrogen-bond donor capacity .

Key Observations :

  • The target compound’s synthesis may parallel ’s method, utilizing nucleophilic substitution (e.g., acetamide coupling) and cyclization under mild conditions.
  • Contrastingly, thieno-pyrimidinone derivatives () require chloroacetyl chloride and heating, suggesting higher reactivity of the thiophene system .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Estimated logP Hydrogen-Bond Donors/Acceptors Solubility (mg/mL)
Target Compound ~432.5 ~3.5 2/6 <0.1 (aqueous)
USP Torsemide Related E 289.3 ~2.1 1/5 ~0.5
Benzothiazine-acetamide 250.3 ~1.8 2/4 ~1.2

Key Observations :

  • The target compound’s higher molecular weight and logP suggest lower aqueous solubility compared to smaller analogs (e.g., ).

Pharmacological Implications

  • Target Binding : The pyrido-thiadiazine core may interact with enzymes like carbonic anhydrase or kinases, similar to torsemide-related compounds ().
  • Metabolic Stability : The sulfone group may reduce oxidative metabolism compared to thioacetamide derivatives (), extending half-life .

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